molecular formula C15H18ClNO2 B11946604 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide CAS No. 853350-13-7

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide

Cat. No.: B11946604
CAS No.: 853350-13-7
M. Wt: 279.76 g/mol
InChI Key: ZRZFWKCBPBNFNN-MDZDMXLPSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide is an organic compound with the molecular formula C15H20ClNO2 It is characterized by the presence of a chloro and methoxy substituent on a phenyl ring, a cyclopentyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and cyclopentylamine.

    Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde is reacted with cyclopentylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The propenamide moiety can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(2-Chloro-3-hydroxyphenyl)-N-cyclopentyl-2-propenamide.

    Reduction: Formation of 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentylpropylamine.

    Substitution: Formation of 3-(2-Amino-3-methoxyphenyl)-N-cyclopentyl-2-propenamide or 3-(2-Mercapto-3-methoxyphenyl)-N-cyclopentyl-2-propenamide.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-methoxyphenyl)propionic acid
  • 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentylpropanamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenylamine

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propenamide moiety, in particular, allows for unique interactions and reactivity compared to similar compounds.

Properties

CAS No.

853350-13-7

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-cyclopentylprop-2-enamide

InChI

InChI=1S/C15H18ClNO2/c1-19-13-8-4-5-11(15(13)16)9-10-14(18)17-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,17,18)/b10-9+

InChI Key

ZRZFWKCBPBNFNN-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2CCCC2

Canonical SMILES

COC1=CC=CC(=C1Cl)C=CC(=O)NC2CCCC2

Origin of Product

United States

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